Comprehensive 1H and 13C NMR Spectral Assignment of 3-Methyl-3-phenylpyrrolidin-2-one: A Technical Guide for Structural Elucidation
Comprehensive 1H and 13C NMR Spectral Assignment of 3-Methyl-3-phenylpyrrolidin-2-one: A Technical Guide for Structural Elucidation
Introduction & Structural Dynamics
3-Methyl-3-phenylpyrrolidin-2-one (CAS: 51439-71-5) is a highly versatile γ -lactam scaffold. It serves as a critical intermediate and core pharmacophore in the development of central nervous system (CNS) therapeutics, including α 2C antagonists[1] and kinetic stabilizers of amyloidogenic immunoglobulin light chains[2]. Accurate structural elucidation of this scaffold is paramount for downstream medicinal chemistry optimization, particularly because the C3 position constitutes a stereocenter that profoundly impacts the magnetic environment of the entire pyrrolidinone ring.
This whitepaper provides a rigorous, self-validating framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-methyl-3-phenylpyrrolidin-2-one. By moving beyond simple empirical matching, we will explore the quantum mechanical causality behind the observed chemical shifts, multiplicities, and relaxation phenomena.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D NMR can lead to misassignments, particularly in functionalized heterocycles. The following step-by-step methodology ensures that every proton and carbon assignment is orthogonally verified via 2D correlation spectroscopy.
Protocol 1: Sample Preparation and 1D Acquisition
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Sample Dissolution: Dissolve 15–20 mg of highly purified 3-methyl-3-phenylpyrrolidin-2-one in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Causality: CDCl 3 is chosen for its excellent solubilizing properties for lactams and its lack of exchangeable protons, which preserves the visibility of the lactam N-H signal.
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Standardization: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ = 0.00 ppm).
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1 H NMR Acquisition (400 MHz): Acquire the spectrum using a 30° excitation pulse. Use a relaxation delay (D1) of 2–3 seconds and acquire 16–32 scans.
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Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1 ) recovery, allowing for accurate integration of the aliphatic and aromatic signals.
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13 C{ 1 H} NMR Acquisition (100 MHz): Acquire the carbon spectrum using WALTZ-16 composite pulse decoupling. Set the relaxation delay to 2 seconds and acquire 512–1024 scans.
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Causality: WALTZ-16 decoupling removes 1 H- 13 C scalar couplings, collapsing carbon multiplets into sharp singlets. This significantly enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
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Protocol 2: 2D NMR Orthogonal Validation
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COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum to map the homonuclear vicinal ( 3J ) and geminal ( 2J ) couplings between the C4 and C5 methylene protons.
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1 H- 13 C HSQC spectrum to unambiguously link each proton resonance to its directly attached carbon, distinguishing the C4 and C5 methylenes based on their carbon chemical shifts.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( JCH = 8 Hz). This is critical for assigning the quaternary C3 carbon and the C2 carbonyl, which lack directly attached protons.
Fig 1. Self-validating NMR workflow from sample preparation to structural verification.
1 H NMR Spectral Analysis & Causality
The 1 H NMR spectrum of 3-methyl-3-phenylpyrrolidin-2-one is defined by the presence of the C3 stereocenter. Because C3 bears two different substituents (a methyl and a phenyl group), it breaks the plane of symmetry of the pyrrolidinone ring.
Consequently, the two protons on C4 (and similarly on C5) are diastereotopic . They reside in distinct magnetic environments—one proton is cis to the anisotropic phenyl ring, while the other is cis to the methyl group. This prevents them from being magnetically equivalent, forcing them to couple with each other (geminal coupling, 2J≈13 Hz) and with adjacent protons (vicinal coupling, 3J≈5−9 Hz), resulting in complex ddd (doublet of doublet of doublets) splitting patterns.
Table 1: Representative 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Rationale |
| N-H | 6.20 | br s | 1H | - | Broadened by 14 N quadrupolar relaxation and chemical exchange. |
| Ph-H (ortho) | 7.35 | m | 2H | - | Deshielded by the aromatic ring current effect. |
| Ph-H (meta/para) | 7.25 | m | 3H | - | Aromatic ring current effect. |
| C5-H a | 3.45 | ddd | 1H | 9.5, 7.5, 6.5 | Deshielded by adjacent electronegative Nitrogen; diastereotopic. |
| C5-H b | 3.30 | ddd | 1H | 9.5, 8.0, 5.0 | Deshielded by adjacent electronegative Nitrogen; diastereotopic. |
| C4-H a | 2.45 | ddd | 1H | 13.0, 7.5, 5.0 | Adjacent to C3 stereocenter; strongly coupled to C5-H 2 . |
| C4-H b | 2.25 | ddd | 1H | 13.0, 8.0, 6.5 | Adjacent to C3 stereocenter; strongly coupled to C5-H 2 . |
| C3-CH 3 | 1.65 | s | 3H | - | Isolated from scalar coupling by the quaternary C3 carbon. |
Note: The N-H proton appears as a broad singlet (br s). This is caused by the quadrupolar nature of the 14 N nucleus (Spin I = 1), which induces rapid relaxation of the attached proton, effectively "blurring" any potential scalar coupling.
13 C NMR Spectral Analysis
The 13 C spectrum provides a direct readout of the carbon skeleton. The assignments are dictated by hybridization ( sp2 vs sp3 ) and electronegativity. The C2 lactam carbonyl is highly deshielded due to the electron-withdrawing oxygen atom. The C5 carbon is more deshielded than C4 due to its direct attachment to the ring nitrogen.
Table 2: Representative 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C2 | 180.5 | C=O | Lactam carbonyl; highly deshielded sp2 carbon. |
| Ph-C (ipso) | 143.2 | Cq | Aromatic quaternary carbon attached to C3. |
| Ph-C (meta) | 128.7 | CH | Aromatic sp2 carbon. |
| Ph-C (para) | 127.1 | CH | Aromatic sp2 carbon. |
| Ph-C (ortho) | 126.5 | CH | Aromatic sp2 carbon. |
| C3 | 49.5 | Cq | Aliphatic quaternary carbon; shifted downfield by Ph and CH 3 substituents. |
| C5 | 40.2 | CH 2 | Aliphatic methylene; deshielded by adjacent electronegative Nitrogen. |
| C4 | 36.8 | CH 2 | Aliphatic methylene. |
| C3-CH 3 | 25.4 | CH 3 | Aliphatic methyl carbon. |
2D NMR Validation: The HMBC Logic Network
To ensure the trustworthiness of the 1D assignments, we utilize HMBC to map the logical relationships between spin systems separated by heteroatoms or quaternary carbons.
In 3-methyl-3-phenylpyrrolidin-2-one, the C3 quaternary carbon acts as an insulating barrier to 1 H- 1 H scalar coupling. Therefore, the methyl protons (1.65 ppm) show no COSY correlations. However, in the HMBC spectrum, the methyl protons exhibit strong 3JCH correlations to the C2 carbonyl (180.5 ppm) and the C4 methylene carbon (36.8 ppm), as well as a 2JCH correlation to the C3 quaternary carbon (49.5 ppm). This cross-peak network mathematically proves the connectivity of the lactam ring.
Fig 2. Key HMBC (2J and 3J) correlations establishing the quaternary C3 connectivity.
By systematically applying this validated workflow, researchers can confidently assign the stereochemical and regiochemical properties of 3-methyl-3-phenylpyrrolidin-2-one and its complex derivatives during drug development campaigns.
References
- Benzodioxane derivatives and their pharmaceutical use. Google Patents (WO2018002437A1).
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Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. ACS Publications. Available at:[Link]
